3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide
Overview
Description
3,3,3-Trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the following properties:
- Empirical Formula : C<sub>3</sub>H<sub>3</sub>F<sub>3</sub>O<sub>3</sub>
- Molecular Weight : 144.05 g/mol
- CAS Number : 684-07-1
Molecular Structure Analysis
The molecular structure of 3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide consists of a trifluoromethyl group attached to a hydroxy group and a dimethylsulfonamide moiety. The exact arrangement of atoms can be visualized using molecular modeling software.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it likely participates in reactions typical of sulfonamides, such as nucleophilic substitutions, acid-base reactions, and amide formation.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Melting Point : Not specified
- Solubility : Soluble in polar solvents (e.g., water, methanol)
- Stability : Stable under standard conditions
Scientific Research Applications
Polymer Synthesis : This compound is utilized in the synthesis of fluorinated, high-temperature polymers. For example, research by Boston et al. (1997) describes how derivatives of 3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide, like 1,1, - bis(p-carboxyphenyl)-2,2,2-trifluoroethanol (3FOH), are essential in the preparation of fluorinated polyamides with high thermal stability and specific dielectric properties (Boston et al., 1997).
Organic Synthesis : In the field of organic synthesis, compounds like 3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide are used as reagents or catalysts. Haskins and Knight (2002) demonstrated its use as an effective catalyst in cyclization reactions, leading to the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Fuel Cell Applications : Bae, Miyatake, and Watanabe (2009) researched the use of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, derived from compounds similar to 3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide, in fuel cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising for use in fuel cells (Bae, Miyatake & Watanabe, 2009).
Crystal Structure Studies : Dietzel, Dinnebier, and Jansen (2007) studied the crystal structures of dimethylammonium trifluoromethanesulfonate, a related compound, highlighting its phase transition properties and potential applications in materials science (Dietzel, Dinnebier & Jansen, 2007).
Chemical Synthesis and Reactivity : Research by Umemoto and Ando (1986) on N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide, a related compound, provides insights into its effectiveness as a trifluoromethylating agent in various chemical reactions. This highlights the compound's role in introducing trifluoromethyl groups to other molecules (Umemoto & Ando, 1986).
Catalysis in Organic Chemistry : Ishihara et al. (1996) utilized Scandium trifluoromethanesulfonate, a compound related to 3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide, as a catalyst for acylation reactions. This demonstrates its utility in facilitating complex organic reactions (Ishihara et al., 1996).
Membrane Science : Wang et al. (2015) explored the use of side-chain-type poly(arylene ether sulfone)s containing multiple quaternary ammonium groups for anion exchange membranes. These materials, derived from similar fluorinated compounds, showed promising properties for use in membrane technology (Wang et al., 2015).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation. Handle with care.
- Precautionary Measures : Avoid inhalation, ingestion, and contact with skin or eyes. Use appropriate protective equipment.
Future Directions
Given the limited information available, future research should focus on:
- Synthetic Methods : Develop efficient synthetic routes for this compound.
- Biological Activity : Investigate potential biological activities and pharmacological applications.
- Structural Elucidation : Determine the crystal structure and conformational properties.
Please note that this analysis is based on available data, and further research is essential to fully understand the compound’s properties and potential applications1.
properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO3S/c1-9(2)13(11,12)3-4(10)5(6,7)8/h4,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZGIPXDPYQDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183200 | |
Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-2-hydroxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-2-hydroxy-N,N-dimethylpropane-1-sulfonamide | |
CAS RN |
1803571-39-2 | |
Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-2-hydroxy-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-2-hydroxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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